Glucoraphanin

説明

Glucoraphanin is a naturally occurring glucosinolate found predominantly in cruciferous vegetables such as broccoli, mustard, and other members of the Brassicaceae family . It is a precursor to sulforaphane, a compound known for its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties .

準備方法

Synthetic Routes and Reaction Conditions: Glucoraphanin is synthesized from dihomomethionine, which is methionine chain-elongated twice. The sulfinyl group in this compound is chiral and has an R absolute configuration. The stereochemistry is set when an oxygen atom is added to 4-methylthiobutylglucosinolate by a flavin monooxygenase .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from broccoli seeds and sprouts, which are rich sources of this compound. The extraction process often includes chopping or chewing the plant material to release myrosinase, an enzyme that hydrolyzes this compound to sulforaphane .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form sulforaphane, a process catalyzed by the enzyme myrosinase.

Hydrolysis: The hydrolysis of this compound by myrosinase results in the formation of sulforaphane, glucose, and sulfate.

Common Reagents and Conditions:

生物活性

Glucoraphanin is a glucosinolate predominantly found in broccoli and other cruciferous vegetables. As a precursor to sulforaphane, it has garnered attention for its potential health benefits, particularly in the context of cancer prevention, metabolic health, and inflammatory conditions. This article explores the biological activity of this compound, highlighting key research findings, case studies, and a comparative analysis of its effects.

This compound (GRA) is chemically known as 4-methylsulfinylbutyl glucosinolate. Upon hydrolysis by the enzyme myrosinase, it converts into sulforaphane (SFN), which is recognized for its bioactive properties. The conversion process is crucial as SFN is responsible for many of the health benefits associated with this compound intake.

1. Antioxidant and Anti-inflammatory Properties

Research indicates that this compound exhibits antioxidant properties by activating the Nrf2 pathway, which regulates the expression of antioxidant proteins that protect against oxidative damage. In vitro studies have shown that this compound can enhance the expression of phase II detoxifying enzymes, thereby reducing oxidative stress and inflammation.

Table 1: Effects of this compound on Inflammatory Markers

2. Metabolic Health and Obesity Management

This compound has been shown to ameliorate obesity by enhancing energy expenditure and reducing lipid accumulation in adipocytes. Animal studies suggest that it activates pathways involved in fat metabolism, leading to decreased body weight without affecting food intake.

Table 2: Impact of this compound on Body Weight and Fat Mass

| Study | Dose (µmol/day) | Outcome |

|---|---|---|

| 69 | Decreased liver enzyme levels; improved metabolic markers. | |

| 12 | Mitigated weight gain in high-fat diet-fed mice. |

3. Clinical Case Studies

Several clinical cases have explored the effects of this compound in real-world scenarios:

- COVID-19 Management : A clinical case involving a 73-year-old man suggested that daily administration of broccoli seed capsules containing this compound significantly alleviated symptoms associated with COVID-19, such as cough and nasal obstruction. The patient reported rapid symptom relief after dosing, indicating potential therapeutic benefits during viral infections .

- Osteogenesis : In a study focusing on human mesenchymal stem cells, this compound was found to stimulate osteogenic differentiation independently of sulforaphane, suggesting its direct role in bone health through H₂S release .

Safety Profile

The safety of this compound has been supported by various studies indicating that doses up to 800 µmol/day do not result in significant adverse effects or toxicity . Long-term administration has shown improvements in liver function markers without notable side effects.

Discussion

The biological activity of this compound extends beyond its role as a mere precursor to sulforaphane. Emerging evidence suggests that it possesses unique properties that contribute to metabolic health, antioxidant defense, and potential therapeutic applications in inflammatory diseases. The activation of Nrf2 and subsequent modulation of oxidative stress responses highlight its significance in health maintenance.

科学的研究の応用

Health Benefits

1. Antioxidant Properties

Glucoraphanin has been shown to enhance the body's antioxidant defenses. A study demonstrated that long-term intake of this compound-enriched kale significantly improved antioxidant enzyme activities and collagen production in mice, suggesting a protective effect against skin aging by modulating the TβRII/Smad3 pathway .

2. Liver Health

Research indicates that this compound can improve liver function. A randomized controlled trial found that supplementation with this compound significantly reduced serum alanine aminotransferase (ALT) levels in participants with dyslipidemia, indicating improved liver health . The mechanism appears to involve the inhibition of nuclear factor kappa B (NF-κB) and activation of nuclear factor-erythroid 2-related factor 2 (Nrf2), which are critical for maintaining cellular redox balance and detoxification processes .

3. Obesity Management

this compound has been linked to obesity management through its effects on energy metabolism. It promotes the browning of white adipose tissue and enhances energy expenditure, thereby reducing body weight and fat mass in animal models . These effects are dependent on the activation of the Nrf2 pathway, which is crucial for metabolic regulation.

Skin Aging Study

A study involving senescence-accelerated mouse prone 1 (SAMP1) mice showed that a diet rich in this compound significantly reduced markers of skin aging. The treatment led to increased collagen production and reduced skin thinning over a 39-week period .

Liver Function Improvement

In a clinical trial with healthy middle-aged adults, participants who consumed this compound supplements showed significant improvements in liver biomarkers after 24 weeks. This suggests that this compound may play a role in maintaining liver health even in populations without overt liver disease .

Comparative Data Table

特性

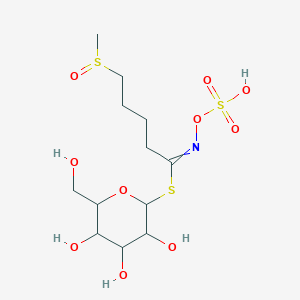

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-methylsulfinyl-N-sulfooxypentanimidothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMLNKINDDUDCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO10S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Glucoraphanin itself is not bioactive. Upon consumption and contact with the enzyme myrosinase, it's converted into sulforaphane. [, , , , ] Sulforaphane is a potent inducer of phase II detoxification enzymes, which play a crucial role in neutralizing carcinogens and reactive oxygen species (ROS). [, , , , ]

A: Sulforaphane activates the transcription factor Nrf2 by inhibiting its interaction with Keap1. [, ] This activation leads to the upregulation of antioxidant and detoxification genes, conferring protection against oxidative stress, inflammation, and carcinogenesis. [, , ]

ANone: this compound has the molecular formula C16H25NO10S2 and a molecular weight of 435.5 g/mol.

A: While specific spectroscopic data wasn't detailed in the provided papers, this compound is commonly analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., diode array, mass spectrometry). [, , , , , ]

A: Yes, this compound can be extracted and purified from sources like broccoli seeds. [, , , , ] Various techniques, including anion exchange chromatography and gel filtration, are employed for this purpose. []

A: this compound degradation occurs during storage, influenced by factors like temperature, packaging, and duration. [] Refrigeration and Modified Atmosphere Packaging (MAP) have shown promise in preserving this compound content. []

A: Yes, acidic conditions (pH < 6) accelerate this compound degradation. [] Storage at neutral pH is recommended for maintaining stability. []

A: Myrosinase is a crucial enzyme that hydrolyzes this compound into sulforaphane. [, , , , , , ] This enzymatic conversion is essential for releasing the bioactive compound.

A: Yes, certain gut bacteria possess myrosinase-like activity and can hydrolyze this compound to release sulforaphane. [, , ] Regular consumption of cooked broccoli may enhance this bacterial myrosinase activity. []

A: Strategies for improving bioavailability include: * Consuming broccoli sprouts, which have higher this compound levels than mature broccoli. [, ] * Co-administering this compound with active myrosinase from plant sources. [] * Exploring encapsulation techniques using cyclodextrins to protect and enhance the delivery of sulforaphane. []

A: Sustainable sourcing and extraction methods are crucial to minimize the environmental footprint. Research on alternative production methods, such as microbial biosynthesis, could contribute to sustainability efforts. []

A: Orally administered this compound is absorbed intact and undergoes enterohepatic circulation. [] A small portion is excreted unchanged in urine, while the majority is hydrolyzed by gut bacteria or absorbed and metabolized. [, ]

A: Consuming broccoli with enhanced this compound content due to specific Myb28 genotypes leads to higher levels of sulforaphane in the bloodstream. [] This highlights the potential of breeding programs for developing more potent broccoli varieties. []

A: Numerous in vitro and animal studies demonstrate the anticancer activity of sulforaphane. It inhibits the growth of various cancer cell lines and reduces tumor incidence in animal models. [, , , , , , ] Human studies suggest a link between cruciferous vegetable consumption and reduced cancer risk, but more research is needed to establish a direct causal relationship. []

A: Yes, this compound supplementation in mice fed a high-fat diet has shown promising results, including reduced weight gain, improved glucose tolerance, and decreased liver fat accumulation. []

While the provided papers do not extensively discuss resistance mechanisms, understanding potential resistance development to this compound's beneficial effects requires further investigation. Future research could focus on:A: High-Performance Liquid Chromatography (HPLC) is commonly employed for the quantification of this compound and related compounds. [, , , , , ] Coupling HPLC with various detectors, such as diode array detectors or mass spectrometers, allows for sensitive and specific detection. [, , ]

A: Yes, analytical methods for this compound analysis are continuously being refined and validated to ensure accuracy, precision, and reliability in research and commercial applications. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。